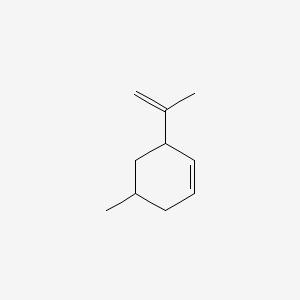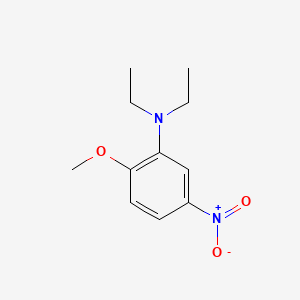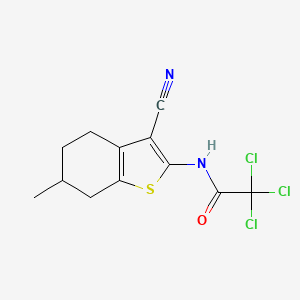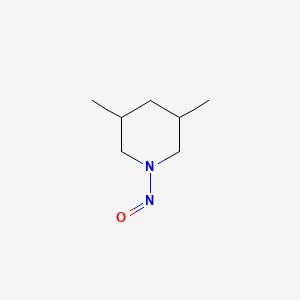
Tricyclo(3.2.1.02,8)oct-6-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricyclo(3.2.1.02,8)oct-6-ene is a polycyclic hydrocarbon with a unique structure characterized by three interconnected rings. This compound is notable for its rigidity and strained ring system, which makes it an interesting subject for chemical research and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tricyclo(3.2.1.02,8)oct-6-ene can be synthesized through various methods. One common approach involves the photosensitized oxa-di-n-methane rearrangement of bicyclo[2.2.2]octenone to form tricyclo[3.2.1.02,8]octenone . This method introduces an oxygen substituent at a specific carbon position, facilitating the formation of the desired tricyclic structure.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and controlled reaction environments is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Tricyclo(3.2.1.02,8)oct-6-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of less strained ring systems.
Substitution: Substitution reactions, particularly with halogens, can modify the compound’s reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogens like chlorine for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while substitution with halogens can produce halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Tricyclo(3.2.1.02,8)oct-6-ene has several scientific research applications:
Chemistry: It serves as a model compound for studying ring strain and reactivity in polycyclic systems.
Biology: Its derivatives are explored for potential biological activity and as building blocks for bioactive molecules.
Medicine: Research into its medicinal properties includes investigating its potential as a precursor for drug synthesis.
Industry: It is used in the synthesis of advanced materials and specialty chemicals due to its unique structural properties.
Wirkmechanismus
The mechanism by which tricyclo(3.2.1.02,8)oct-6-ene exerts its effects involves its strained ring system, which makes it highly reactive. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in oxidation reactions, the compound’s double bond is a key target for oxidizing agents, leading to the formation of oxygenated products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tricyclo(3.2.1.02,4)oct-6-ene: This compound has a similar tricyclic structure but differs in the positions of the ring junctions.
Bicyclo[2.2.2]octene: A simpler polycyclic compound used as a precursor in the synthesis of tricyclo(3.2.1.02,8)oct-6-ene.
Uniqueness
This compound is unique due to its specific ring strain and reactivity, which make it a valuable compound for studying the effects of ring strain on chemical reactivity and for developing new synthetic methodologies.
Eigenschaften
CAS-Nummer |
3725-33-5 |
|---|---|
Molekularformel |
C8H10 |
Molekulargewicht |
106.16 g/mol |
IUPAC-Name |
tricyclo[3.3.0.02,8]oct-3-ene |
InChI |
InChI=1S/C8H10/c1-3-6-7-4-2-5(1)8(6)7/h1,3,5-8H,2,4H2 |
InChI-Schlüssel |
GAPWQJFIGCOETC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C3C2C1C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{(E)-[(1-hydroxy-2-methylpropan-2-yl)imino]methyl}-4-nitrophenol](/img/structure/B14155972.png)
![3-[(4-Fluorophenyl)methyl]-8-methoxy-5-methylpyrimido[5,4-b]indol-4-one](/img/structure/B14155983.png)

![N-[(4-Methylphenyl)methylene]methanamine](/img/structure/B14155987.png)
![8-Azabicyclo[4.3.1]decan-10-ol, 8-methyl-10-phenyl-](/img/structure/B14155990.png)

![1-Mercapto-4-(4-methoxy-phenyl)-7,8-dihydro-4H,6H-9-thia-2,3,4,9b-tetraaza-cyclopenta[b]-as-indace n-5-one](/img/structure/B14155999.png)

![1-Adamantyl-[4-amino-2-(propan-2-ylamino)-1,3-thiazol-5-yl]methanone](/img/structure/B14156015.png)




